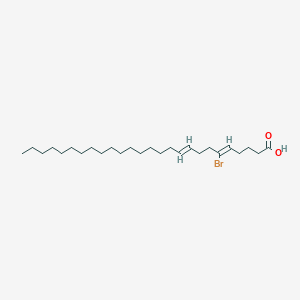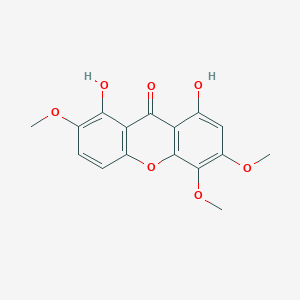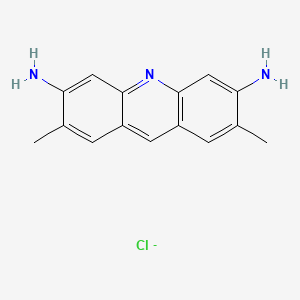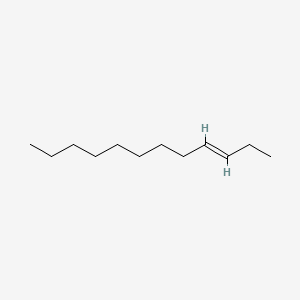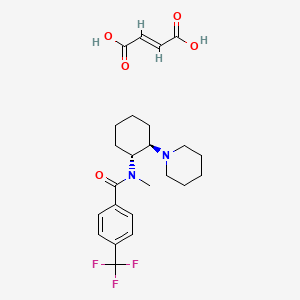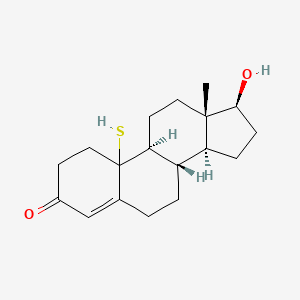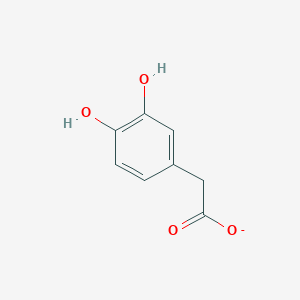
(3,4-Dihydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (3,4-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a phenylacetate. It is a conjugate base of a (3,4-dihydroxyphenyl)acetic acid.
Scientific Research Applications
Neuroprotective Properties
- HTyA, a derivative of (3,4-Dihydroxyphenyl)acetate, has been investigated for its antioxidant effects in a rat model of Parkinson’s disease. Pretreatment with HTyA significantly decreased oxidative stress markers and preserved striatal dopamine levels, suggesting potential neuroprotective properties (Pérez-Barrón et al., 2021).
Analytical Applications
- A rapid and simple method using high-performance liquid chromatography (HPLC) with fluorimetric detection has been developed to determine 3,4-dihydroxyphenylacetic acid, a related compound, in mouse brain homogenate. This method offers a practical approach for analyzing neurotransmitter levels, demonstrating the compound's utility in neurochemical research (De Benedetto et al., 2014).
Antioxidant Activity
- Research on the culture broth of Phellinus linteus revealed the presence of compounds related to this compound, demonstrating potent antioxidant activity. These findings underscore the compound's relevance in studies focused on natural antioxidants and their therapeutic potentials (Lee et al., 2015).
Chemical Synthesis
- A novel synthesis approach using acidic clay/hydrogen peroxide catalytic systems has been developed to convert phenylacetic acid to high-added-value phenolic compounds, including 3,4-dihydroxyphenylacetic acid. This method highlights the compound's significance in the synthesis of valuable phenolic antioxidants for potential industrial applications (Neji et al., 2016).
Enzyme Inhibition Studies
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, structurally related to this compound, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential applications in therapeutic agent development (Nar et al., 2013).
Properties
Molecular Formula |
C8H7O4- |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
InChI Key |
CFFZDZCDUFSOFZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)


